molecular formula C21H27N3O B5476150 N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No.: B5476150
M. Wt: 337.5 g/mol
InChI Key: RHIQWORPWUAJCS-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2,5-dimethylphenyl group and a 2-phenylethyl group, making it a unique molecule for research and industrial purposes.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-8-9-18(2)20(16-17)22-21(25)24-14-12-23(13-15-24)11-10-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIQWORPWUAJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide typically involves the reaction of 2,5-dimethylphenylamine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine and a suitable carboxylating agent under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
  • 1-(2,5-dimethylphenyl)ethylamine

Uniqueness

N-(2,5-dimethylphenyl)-4-(2-phenylethyl)-1-piperazinecarboxamide stands out due to its unique substitution pattern on the piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds

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